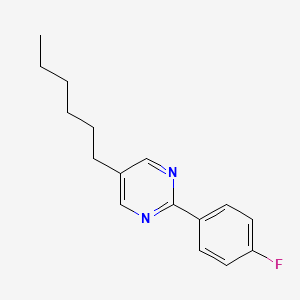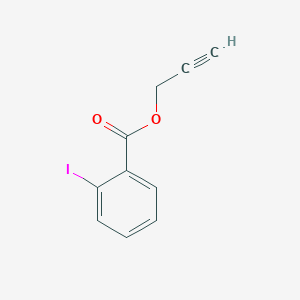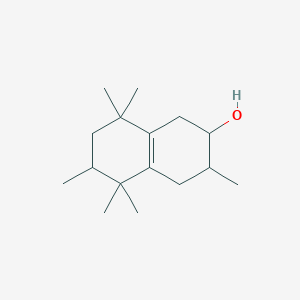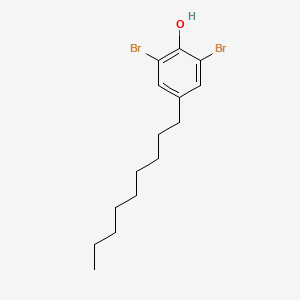
9-Julolidinecarboxaldehyde phenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Julolidinecarboxaldehyde phenylhydrazone is a chemical compound derived from the reaction between 9-julolidinecarboxaldehyde and phenylhydrazine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-julolidinecarboxaldehyde phenylhydrazone typically involves the nucleophilic addition of phenylhydrazine to 9-julolidinecarboxaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone bond. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 9-Julolidinecarboxaldehyde phenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The phenylhydrazone group can participate in substitution reactions, where different substituents replace the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles can be used to introduce new substituents into the phenylhydrazone structure.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
9-Julolidinecarboxaldehyde phenylhydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials and as a marker in various analytical techniques.
作用機序
The mechanism of action of 9-julolidinecarboxaldehyde phenylhydrazone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in oxidative stress pathways by binding to their active sites. This inhibition can reduce the generation of reactive oxygen species, thereby exerting protective effects in biological systems.
Similar Compounds:
Julolidinecarboxaldehyde: A precursor in the synthesis of this compound.
Phenylhydrazine: Another precursor used in the synthesis.
Hydrazones: A class of compounds similar in structure to this compound.
Uniqueness: this compound is unique due to its specific structural features and the combination of julolidine and phenylhydrazone moieties. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.
特性
| 101077-16-1 | |
分子式 |
C19H21N3 |
分子量 |
291.4 g/mol |
IUPAC名 |
N-[(E)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethylideneamino]aniline |
InChI |
InChI=1S/C19H21N3/c1-2-8-18(9-3-1)21-20-14-15-12-16-6-4-10-22-11-5-7-17(13-15)19(16)22/h1-3,8-9,12-14,21H,4-7,10-11H2/b20-14+ |
InChIキー |
BUYCYGARAMIHME-XSFVSMFZSA-N |
異性体SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)/C=N/NC4=CC=CC=C4 |
正規SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)C=NNC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14337754.png)
![6-Oxo-3-{2-[4-(2-phenoxyethoxy)phenyl]hydrazinylidene}cyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14337787.png)




